Methyl 2-(3-methoxyphenyl)-2-methylpropanoate
Description
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate (CAS: 32454-33-4) is an ester derivative featuring a 3-methoxyphenyl group and a methyl-substituted propanoate backbone. It is synthesized via α-arylation reactions using palladium catalysts, such as [(P(t-Bu)₃Pd(μ-Br)]₂, which facilitate coupling between methyl isobutyrate and 3-bromoanisole . This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its ester functionality and aromatic substitution pattern. Its structure balances lipophilicity (from the methoxy and methyl groups) and reactivity, making it versatile for further derivatization.
Properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-6-5-7-10(8-9)14-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBGHWTPTUGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619383 | |
| Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32454-33-4 | |
| Record name | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate can be synthesized through esterification of 3-methoxybenzoic acid with 2-methylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Reaction:
3-methoxybenzoic acid+2-methylpropanolH2SO4Methyl 2-(3-methoxyphenyl)-2-methylpropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes using large-scale reactors. The reaction conditions are optimized for high yield and purity, often employing distillation techniques to separate the ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methoxybenzoic acid and 2-methylpropanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The methoxy group on the aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Hydrolysis: 3-methoxybenzoic acid and 2-methylpropanol.
Reduction: 3-methoxyphenyl-2-methylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the fragrance industry for its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxyphenyl)-2-methylpropanoate in biological systems involves its interaction with cellular components. The methoxy group can participate in hydrogen bonding, while the ester functionality can undergo hydrolysis to release active metabolites. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural analogs, highlighting variations in substituent positions, functional groups, and implications for properties:
*Compound 2: 2-{2-[(acetyloxy)methyl]oxiran-2-yl}-4-methoxy-5-methylphenyl 2-methylpropanoate
Detailed Analysis of Key Comparisons
Substituent Position (Meta vs. Para vs. Ortho)
- Meta-methoxy (Target Compound): The 3-methoxy group provides moderate electron-donating effects, balancing reactivity and stability. This position avoids steric clashes seen in ortho-substituted analogs (e.g., 3-(2-methoxyphenyl)propanoic acid) .
- Used in patent routes for complex molecule synthesis .
- Ortho-methoxy (3-(2-methoxyphenyl)propanoic acid): Steric hindrance reduces accessibility for reactions, while the carboxylic acid group increases water solubility but limits membrane permeability .
Functional Group Variations
- Ester vs. Carboxylic Acid: The methyl ester group in the target compound offers hydrolytic stability compared to carboxylic acids (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid), which are more acidic and prone to deprotonation. Esters are preferred prodrug candidates .
- Halogenated Derivatives (e.g., Bromobutanoyl): The introduction of bromine in Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate enhances reactivity for cross-coupling reactions, useful in industrial API synthesis .
Biological Activity
Methyl 2-(3-methoxyphenyl)-2-methylpropanoate, also known as a methoxy-substituted ester, has garnered attention in recent research for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . The structure features a methoxy group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Mechanistic studies demonstrated that it inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway, which is crucial in inflammatory responses .
3. Antioxidant Activity
The compound has shown promising antioxidant capabilities, which can protect cells from oxidative stress. This activity is particularly relevant in the context of various diseases where oxidative damage is a contributing factor .
Table: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an effective antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
A study conducted on murine models revealed that treatment with this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory effects. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
